![molecular formula C20H25ClN2O3S B5218561 N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as BCT-197, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of inflammatory cells to sites of tissue damage.
Scientific Research Applications
BCT-197 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). CXCR2 plays a crucial role in the recruitment of neutrophils and other inflammatory cells to the lungs, leading to tissue damage and inflammation. By inhibiting CXCR2, BCT-197 can reduce inflammation and tissue damage, thereby improving lung function in patients with these diseases.
Mechanism of Action
BCT-197 selectively binds to CXCR2 and inhibits its activation by its ligands, including interleukin-8 (IL-8) and growth-related oncogene (GRO). This prevents the recruitment of neutrophils and other inflammatory cells to the site of tissue damage, reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that BCT-197 can reduce inflammation and tissue damage in animal models of COPD, asthma, and ARDS. BCT-197 has also been shown to improve lung function and reduce airway hyperresponsiveness in these models. In addition, BCT-197 has been shown to reduce the levels of inflammatory cytokines, including IL-8, in the lungs of these animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of BCT-197 is its selectivity for CXCR2, which reduces the risk of off-target effects. BCT-197 has also been shown to have a good safety profile in animal studies. However, one limitation of BCT-197 is its poor solubility, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dose and duration of treatment for different inflammatory diseases.
Future Directions
There are several future directions for the research on BCT-197. One area of interest is the potential use of BCT-197 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of more potent and selective CXCR2 inhibitors. Finally, more studies are needed to determine the optimal dosing and duration of treatment for different inflammatory diseases.
Conclusion:
BCT-197 is a promising compound with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of CXCR2 reduces inflammation and tissue damage, improving lung function in animal models of COPD, asthma, and ARDS. However, more studies are needed to determine its optimal dosing and duration of treatment, as well as its potential use in other inflammatory diseases.
Synthesis Methods
The synthesis of BCT-197 involves the reaction between N-(sec-butyl)-N-(2-phenylethyl)glycinamide and 4-chlorobenzenesulfonyl chloride in the presence of a base. The product is then purified using column chromatography to obtain BCT-197 in its pure form.
properties
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-16(2)22-20(24)15-23(14-13-17-7-5-4-6-8-17)27(25,26)19-11-9-18(21)10-12-19/h4-12,16H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDEKPHFSTKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
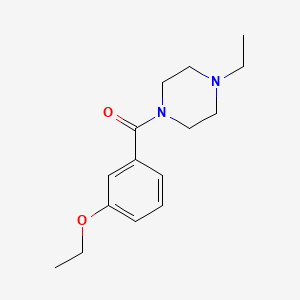
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)
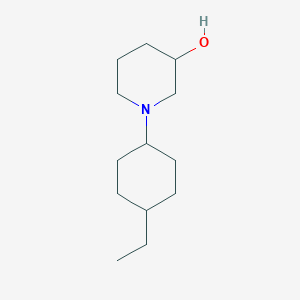
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
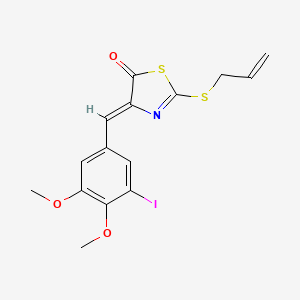
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)
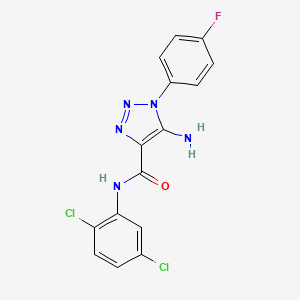
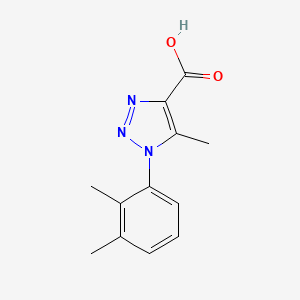
![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)